molecular formula C7H5ClN2 B1265954 2-Amino-4-chlorobenzonitrile CAS No. 38487-86-4

2-Amino-4-chlorobenzonitrile

Cat. No. B1265954
CAS RN: 38487-86-4
M. Wt: 152.58 g/mol
InChI Key: UZHALXIAWJOLLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-4-chlorobenzonitrile involves a combination of experimental and theoretical approaches to optimize the reaction conditions and yield. Studies have focused on developing greener and more efficient synthesis methods, including the use of metal-based heterogeneous catalysts for the Strecker reaction, which is a pivotal step in producing α-aminonitriles, including 2A4CBN. These advancements highlight the ongoing efforts to enhance the synthesis process through sustainable practices (Khan et al., 2022).

Molecular Structure Analysis

The molecular structure of 2A4CBN has been extensively analyzed using FT-IR, FT-Raman spectra, and DFT calculations. These studies have shed light on the molecular geometry, harmonic vibrational frequencies, and bonding features of 2A4CBN. The energy and oscillator strength calculated by Time-Dependent Density Functional Theory (TD-DFT) complement experimental findings, providing a comprehensive understanding of the molecule’s structural characteristics (Sudha et al., 2011).

Chemical Reactions and Properties

2A4CBN participates in various chemical reactions, highlighting its versatility as a chemical intermediate. The compound's ability to undergo condensation reactions and its role in the synthesis of condensed pyrimidines demonstrate its reactivity and utility in organic synthesis. These reactions are crucial for the development of new materials and pharmaceutical compounds, underscoring the practical significance of understanding 2A4CBN’s chemical properties (Shishoo et al., 1990).

Physical Properties Analysis

The physical properties of 2A4CBN, including its solubility, melting point, and crystal structure, have been the subject of detailed investigations. These studies provide insights into the compound's stability, polymorphism, and intermolecular interactions, which are essential for its storage, handling, and application in various chemical processes. Understanding these properties is crucial for the practical use of 2A4CBN in scientific and industrial applications (Rocha et al., 2014).

Scientific Research Applications

1. Molecular Structure and Vibrational Spectra Analysis

  • Research Focus : Studies on the molecular structure, vibrational spectra, and NBO analysis of 2-Amino-4-chlorobenzonitrile (2A4CBN) using FT-IR, FT-Raman, and DFT calculations.
  • Findings : Demonstrated the molecular geometry and bonding features, as well as the energy and oscillator strength which are significant for understanding the charge transfer within the molecule.
  • Application : This research aids in understanding the fundamental chemical properties of 2A4CBN, crucial for its application in various chemical processes (Sudha, Sundaraganesan, Kurt, Cinar, & Karabacak, 2011).

2. Thermodynamic Study of Chlorobenzonitrile Isomers

  • Research Focus : Investigated the structural and thermodynamic properties of chlorobenzonitrile isomers, including 2-Amino-4-chlorobenzonitrile, using experimental techniques and computational studies.
  • Findings : Explored the intermolecular interactions and their impact on the enthalpy of sublimation, polymorphism, and pseudosymmetry.
  • Application : This research provides insights into the physical properties of 2-Amino-4-chlorobenzonitrile, which is essential for its use in chemical synthesis and material science (Rocha, Galvão, Ribeiro da Silva, & Ribeiro da Silva, 2014).

3. Soil Degradation Studies

  • Research Focus : Evaluated the degradation and persistence of 2-Amino-4-chlorobenzonitrile in soil, particularly its application as a nitrification inhibitor.
  • Findings : Demonstrated how the compound decreases over time in soil and its dissipation following first-order kinetics.
  • Application : Important for agricultural applications, particularly in improving the efficiency of nitrogenous fertilizers and controlling environmental pollution (Srivastava, Rawat, Bhatt, Rawat, & Srivastava, 2016).

4. Synthesis of Novel Compounds

  • Research Focus : Investigated the synthesis of new pyrroloacridinones and pyrrolo[3,2-c][1,8]naphthyridinones using 2-Amino-4-chlorobenzonitrile.
  • Findings : Provided a method for the preparation of these derivatives, contributing to the field of organic synthesis.
  • Application : These compounds have potential applications in pharmaceuticals and agrochemicals (Rozhkova, Vshivkova, Morozov, Zhulanov, Gorbunov, & Shklyaev, 2017).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, and not to breathe dust .

Future Directions

2-Amino-4-chlorobenzonitrile may be used in the preparation of various compounds, including 6-chloro-4-(1-diethylamino-4-pentylamino)-2-(p-methoxyphenyl)-quinazoline dihydrochloride, 7-chloro-4-(1-diethylamino-4-pentylamino)-2-(p-methoxyphenyl)-quinazoline dihydrochloride, 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline, 6-chlorotacrine, and N-(2-chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide .

properties

IUPAC Name

2-amino-4-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHALXIAWJOLLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068109
Record name Benzonitrile, 2-amino-4-chloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chlorobenzonitrile

CAS RN

38487-86-4
Record name 2-Amino-4-chlorobenzonitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2-amino-4-chloro-
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Record name Benzonitrile, 2-amino-4-chloro-
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Record name Benzonitrile, 2-amino-4-chloro-
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Record name 2-amino-4-chlorobenzonitrile
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Synthesis routes and methods

Procedure details

85.3 g of 2-amino-4-chlorobenzamide obtained in Step (1) was dissolved in 350 ml of pyridine, and to the resulting solution, while maintaining it at 10° to 20° C., there was added dropwise 92 g of phosphorus oxychloride. After being reacted at room temperature for 1 hour, the reaction mixture was poured into ice water. The crystals thus-deposited were collected by filtration, washed with water and dried. Yield: 39 g (51.1%).
Quantity
85.3 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
137
Citations
S Sudha, N Sundaraganesan, M Kurt, M Cinar… - Journal of Molecular …, 2011 - Elsevier
… structure, vibrational spectra and NBO analysis of 2-amino-4-chlorobenzonitrile (2A4CBN). The FT-… and atom numbering scheme adopted in this study for 2-amino-4-chlorobenzonitrile. …
Number of citations: 83 www.sciencedirect.com
RL McKee, MK McKee, RW Bost - Journal of the American …, 1947 - ACS Publications
… found that stannous chloride at room temperature3 results in a 73% yield of the desired 2-amino-4-chlorobenzonitrile. The reaction of 2-amino-4-chlorobenzonitrile with ^-anisoyl …
Number of citations: 13 pubs.acs.org
T Kimura, H Sunaba, K Kamata, N Mizuno - Inorganic Chemistry, 2012 - ACS Publications
… Reactions of inactive 2-amino-4-chlorobenzonitrile and 2-amino-5-nitrobenzonitrile at 2 MPa of CO 2 also selectively proceeded. The present system was applicable to a g-scale …
Number of citations: 93 pubs.acs.org
SS Michaelidou, PA Koutentis - Synthesis, 2009 - thieme-connect.com
A series of 2-(4-chloro-5H-1, 2, 3-dithiazol-5-ylideneamino) benzonitriles were prepared from the reaction of 4, 5-dichloro-1, 2, 3-dithiazolium chloride (Appel salt) and the …
Number of citations: 17 www.thieme-connect.com
KE Manojkumar, S Sreenivasa, G Shivaraja, TMC Rao - Molbank, 2013 - mdpi.com
… N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide (3) was synthesized by reacting 4,4,4-trifluorobutanoic acid (1) with 2-amino-4-chlorobenzonitrile (2) in the presence of …
Number of citations: 9 www.mdpi.com
XL Shi, M Du, B Sun, S Liu, L Jiang, Q Hu… - Chemical Engineering …, 2022 - Elsevier
… For instance, due to the electron-withdrawing effect of chlorine on 2-amino-4-chlorobenzonitrile, the corresponding product of 7-chloro-quinazoline-2,4(1H,3H)-dione only acquired a …
Number of citations: 12 www.sciencedirect.com
W Lu, J Ma, J Hu, J Song, Z Zhang, G Yang, B Han - Green Chemistry, 2014 - pubs.rsc.org
… However, the yield of the 7-chloroquinazoline-2,4(1H,3H)-dione 2e was lower (76%) for the reaction between 2-amino-4-chlorobenzonitrile 1e and CO 2 due to the electron-withdrawing …
Number of citations: 113 pubs.rsc.org
EW Parnell - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
… Grundmann and Ulrich noted that reduction of the corresponding 7-chloro-derivative by sodium borohydride yielded only 2-amino-4-chlorobenzonitrile. A novel transformation of the" …
Number of citations: 2 pubs.rsc.org
YP Patil, PJ Tambade, KM Deshmukh, BM Bhanage - Catalysis Today, 2009 - Elsevier
… Whereas, 2-amino-4-chlorobenzonitrile 1d providing only 76% yield of 7-chloroquinazoline-… Apart from the 2-amino-4-chlorobenzonitrile/2-amino-5-chlorobenzonitrile, reaction of 2-…
Number of citations: 89 www.sciencedirect.com
YP Patil, PJ Tambade, KD Parghi, RV Jayaram… - Catalysis letters, 2009 - Springer
… Apart from the 2-amino-4-chlorobenzonitrile/2-amino-5-chlorobenzonitrile, reaction of 2-amino-5-fluorobenzonitrile 1f was also found to proceed smoothly providing 70% yield of the 6-…
Number of citations: 72 link.springer.com

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